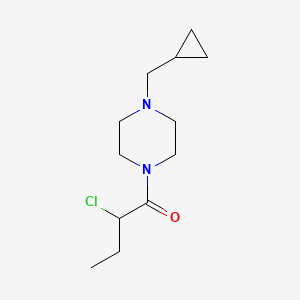

1-(4-(Ciclopropilmetil)piperazin-1-il)-2-clorobutan-1-ona

Descripción general

Descripción

2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one (CCMP) is an organic compound with a broad range of applications in the fields of chemistry, biochemistry, and medicine. CCMP is a structural analog of the neurotransmitter dopamine and is used in a variety of laboratory experiments. This review aims to provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for CCMP.

Aplicaciones Científicas De Investigación

Objetivo de la Poli(ADP-Ribosa) Polimerasa en Células de Cáncer de Mama

Compuestos similares a 1-(4-(Ciclopropilmetil)piperazin-1-il)-2-clorobutan-1-ona han sido desarrollados para atacar la poli(ADP-ribosa) polimerasa (PARP), que es una enzima clave involucrada en la reparación del ADN. La inhibición de la PARP puede conducir a la muerte de las células cancerosas, particularmente en el cáncer de mama . Estos compuestos han demostrado eficacia en la reducción de la viabilidad celular en líneas celulares de cáncer de mama humano-receptor-de-estrógeno-positivo.

Aplicaciones Antifúngicas

Los derivados de piperazina, que forman parte de la estructura química del compuesto en cuestión, se han sintetizado como posibles agentes antifúngicos. Se han evaluado por su capacidad para inhibir el crecimiento de patógenos fúngicos, lo cual es crucial en el desarrollo de nuevos fármacos antifúngicos .

Actividad Antitumoral

La porción de piperazina a menudo se incluye en compuestos que exhiben actividad antitumoral. La investigación ha indicado que ciertos derivados de piperazina pueden ser efectivos contra varios tipos de células cancerosas, proporcionando una vía para el desarrollo de nuevas terapias contra el cáncer .

Propiedades Antibacterianas

Algunos derivados de piperazina se han estudiado por sus propiedades antibacterianas. Esto incluye el potencial para combatir bacterias resistentes a los antibióticos, lo cual es una preocupación importante en la medicina moderna .

Efectos Antiinflamatorios

Las propiedades antiinflamatorias de los compuestos de piperazina los convierten en candidatos para el tratamiento de enfermedades inflamatorias. Al modular la respuesta inflamatoria del cuerpo, estos compuestos podrían proporcionar alivio para afecciones caracterizadas por inflamación crónica .

Actividades Sedantes y Anestésicas

Los derivados de piperazina se han explorado por sus efectos sedantes y anestésicos. Esta aplicación es importante en el campo de la anestesia, donde existe una necesidad constante de agentes más seguros y efectivos .

Uso Agroquímico

El motivo estructural de la piperazina también se encuentra en los agroquímicos. Estos compuestos pueden servir como pesticidas o herbicidas, contribuyendo a la protección de los cultivos y asegurando la seguridad alimentaria .

Trastornos Neurológicos

La investigación sobre derivados de piperazina incluye su uso en el tratamiento de trastornos neurológicos. Los compuestos pueden interactuar con varios sistemas de neurotransmisores en el cerebro, lo que puede ser beneficioso en afecciones como la epilepsia o la depresión .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Related compounds have been shown to have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively easy to obtain in pure form. Additionally, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is relatively stable and has a long shelf life. However, there are also some limitations to the use of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one in laboratory experiments. It is difficult to separate the optical isomers of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one, and the compound is relatively expensive.

Direcciones Futuras

The use of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one in laboratory experiments has a number of potential future directions. For example, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one could be used to investigate the effects of dopamine on other neurotransmitter systems, such as the GABAergic system. Additionally, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one could be used to investigate the effects of dopamine on the endocrine system, as well as to study the mechanism of action of drugs that interact with dopamine receptors. Furthermore, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one could be used to investigate the effects of dopamine on learning and memory, as well as to study the effects of dopamine on reward-seeking behavior.

Análisis Bioquímico

Biochemical Properties

2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is indicative of DNA damage response activation . Additionally, it interacts with σ1 receptors, showing neuroprotective properties in vitro . These interactions suggest that 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one may modulate cellular stress responses and neuroprotective pathways.

Cellular Effects

The effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one on various cell types and cellular processes are profound. In MCF-10A cells, this compound has been shown to reduce cell viability with IC50 values comparable to those of Olaparib, a known PARP inhibitor . This reduction in cell viability indicates that 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one may influence cell signaling pathways involved in cell survival and apoptosis. Furthermore, its impact on gene expression and cellular metabolism could be linked to its interactions with DNA repair mechanisms and neuroprotective pathways.

Molecular Mechanism

At the molecular level, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one exerts its effects through several mechanisms. It binds to σ1 receptors, which are involved in modulating cellular stress responses and neuroprotection . Additionally, the compound’s ability to increase H2AX phosphorylation suggests that it may induce DNA damage and activate DNA repair pathways . These molecular interactions highlight the compound’s potential as a modulator of cellular stress and DNA repair mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with consistent effects on cell viability and DNA damage response

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects through its interaction with σ1 receptors . At higher doses, it may induce toxic effects, including reduced cell viability and increased DNA damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications.

Metabolic Pathways

2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may influence metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is transported and distributed through interactions with transporters and binding proteins. Its interaction with σ1 receptors suggests that it may be localized to specific cellular compartments involved in stress response and neuroprotection . The compound’s distribution and accumulation within tissues can influence its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is crucial for its activity and function. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may be localized to the nucleus and other cellular compartments involved in DNA repair and stress response . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-chloro-1-[4-(cyclopropylmethyl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O/c1-2-11(13)12(16)15-7-5-14(6-8-15)9-10-3-4-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWXTUVVKVXYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCN(CC1)CC2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)